molecular formula C11H10N2O4 B13728231 3-(6-Nitro-3-indolyl)propanoic Acid

3-(6-Nitro-3-indolyl)propanoic Acid

Cat. No.: B13728231
M. Wt: 234.21 g/mol
InChI Key: YWRBQVFQQYVDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Nitro-3-indolyl)propanoic Acid is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Nitro-3-indolyl)propanoic Acid typically involves the nitration of indole derivatives followed by a series of chemical reactions to introduce the propanoic acid moiety. One common method involves the nitration of 3-indolepropionic acid using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization and chromatography to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Nitro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 3-(6-Amino-3-indolyl)propanoic Acid and other substituted indole derivatives.

Scientific Research Applications

3-(6-Nitro-3-indolyl)propanoic Acid has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other indole derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and metabolic disorders.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(6-Nitro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Indolepropionic Acid: A closely related compound with similar structural features but lacking the nitro group.

    Indole-3-acetic Acid: Another indole derivative with a carboxylic acid group at the 3rd position.

    Indole-3-butyric Acid: Similar to 3-Indolepropionic Acid but with a longer carbon chain.

Uniqueness

The presence of the nitro group at the 6th position of the indole ring in 3-(6-Nitro-3-indolyl)propanoic Acid distinguishes it from other indole derivatives. This structural feature imparts unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(6-nitro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10N2O4/c14-11(15)4-1-7-6-12-10-5-8(13(16)17)2-3-9(7)10/h2-3,5-6,12H,1,4H2,(H,14,15)

InChI Key

YWRBQVFQQYVDMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.